molecular formula C19H18ClN3O3S B11211786 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11211786
M. Wt: 403.9 g/mol
InChI Key: GISXATNOLIPMBT-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline family, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 2. The molecule features a 4-chlorophenylmethyl group at position 3, a 2-sulfanylidene (thione) moiety at position 2, and a 7-carboxamide substituent linked to a 2-methoxyethyl chain.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C19H18ClN3O3S/c1-26-9-8-21-17(24)13-4-7-15-16(10-13)22-19(27)23(18(15)25)11-12-2-5-14(20)6-3-12/h2-7,10H,8-9,11H2,1H3,(H,21,24)(H,22,27)

InChI Key

GISXATNOLIPMBT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl, methoxyethyl, and sulfanylidene groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. A study demonstrated that certain quinazoline derivatives showed promising activity against various cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Properties

Quinazolines have been explored for their antimicrobial effects. This compound has shown activity against both bacterial and fungal strains, suggesting its utility in treating infections caused by resistant pathogens. For instance, compounds with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives is another area of interest. These compounds can modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Studies have indicated that certain derivatives can significantly reduce inflammation markers in vitro .

Antidiabetic Properties

Recent research has also explored the antidiabetic effects of quinazoline derivatives. The ability to inhibit α-glucosidase is particularly noteworthy, as it can help manage blood sugar levels in diabetic patients. Compounds similar to 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide have demonstrated IC50 values significantly lower than standard treatments, indicating their potential efficacy .

Neuroprotective Effects

The neuroprotective properties of quinazolines are gaining attention, especially in the context of neurodegenerative diseases like Alzheimer's. Some studies suggest that these compounds may inhibit acetylcholinesterase, an enzyme associated with cognitive decline .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerKinase inhibition
AntimicrobialInhibition of bacterial/fungal growth
Anti-inflammatoryModulation of inflammatory pathways
Antidiabeticα-glucosidase inhibition
NeuroprotectiveAcetylcholinesterase inhibition

Case Study 1: Anticancer Activity

In a study involving various quinazoline derivatives, it was found that the compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics. The study concluded that modifications on the quinazoline ring could enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on several quinazoline derivatives against common bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to leading antibiotics, showcasing its potential as a new antimicrobial agent .

Case Study 3: Anti-inflammatory Properties

In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The findings support its application in developing anti-inflammatory drugs for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

The structural and functional nuances of this compound are highlighted through comparisons with analogous molecules (Table 1). Key differences in substituents influence solubility, stability, and bioactivity.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Substituents at Key Positions Melting Point (°C) Key Spectral Data (IR, NMR) Biological Implications
Target Compound: 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide - 3: 4-Chlorophenylmethyl
- 7: 2-Methoxyethyl carboxamide
Not Reported Expected C=O (1660–1680 cm⁻¹), S-H/N-H stretches Enhanced solubility (2-methoxyethyl) vs. bulkier groups; potential for improved bioavailability
3-[(4-Methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide - 3: 4-Methoxyphenylmethyl
- 7: Oxolane (tetrahydrofuran) methyl carboxamide
Not Reported C=O (1662 cm⁻¹), OCH₃ (2830–2960 cm⁻¹) Increased lipophilicity (oxolane group) may enhance membrane permeability
3-[(4-Chlorophenyl)methyl]-N-(2-methoxyphenylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide - 3: 4-Chlorophenylmethyl
- 7: 2-Methoxyphenylmethyl carboxamide
Not Reported Aromatic C-Cl (750 cm⁻¹), C=O (1664 cm⁻¹) Bulky 2-methoxyphenylmethyl may reduce solubility but improve target binding affinity
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Non-quinazoline, but shares arylhydrazone and sulfonamide motifs 288 C≡N (2214 cm⁻¹), NH₂ (3325–3186 cm⁻¹) Demonstrates high thermal stability; diazonium coupling used in synthesis

Key Findings from Comparative Analysis

Substituent Effects on Solubility: The 2-methoxyethyl chain in the target compound likely improves aqueous solubility compared to bulkier aryl groups (e.g., phenylmethyl in or oxolane in ). This is critical for oral bioavailability in drug development.

Synthetic Methodologies :

  • Diazonium salt coupling, as described in , is a common strategy for introducing aryl groups. The target compound’s 4-chlorophenylmethyl group may be synthesized via similar methods using 4-chloroaniline-derived diazonium salts.

Spectral and Thermal Properties: IR spectra of quinazoline derivatives consistently show C=O stretches near 1660 cm⁻¹ and N-H/S-H bands at 3200–3400 cm⁻¹ . The absence of a cyano group (C≡N) distinguishes the target compound from analogs like 13a . High melting points (e.g., 288°C for 13a ) suggest thermal stability, a trend likely shared by the target compound.

Biological Activity: The 2-sulfanylidene moiety may act as a hydrogen-bond donor, enhancing interactions with biological targets like kinase ATP-binding pockets . Substitution at the 7-carboxamide position (e.g., 2-methoxyethyl vs. oxolane) modulates pharmacokinetics, with smaller chains favoring renal excretion .

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities, particularly in anticancer research. Quinazolines and their derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O3SC_{17}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 391.86 g/mol. The structure features a quinazoline core substituted with a chlorophenyl group and a methoxyethyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally related to our target compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. A study reported that certain quinazolinone derivatives exhibited remarkable cytotoxicity at concentrations as low as 10 µM against the HeLa cell line .

Table 1: Cytotoxic Activity of Related Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-715
Compound BHeLa10
Compound CA549 (Lung)25

The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Moreover, some derivatives have shown to inhibit topoisomerase activity, leading to DNA damage in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some quinazoline derivatives have demonstrated antimicrobial activity. For example, studies have indicated that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. This suggests that our target compound may also possess antimicrobial properties worth exploring.

Case Studies

  • Cytotoxic Evaluation Study : A recent study synthesized several quinazolinone derivatives and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines using MTT assays. The results indicated that modifications on the quinazoline ring significantly influenced cytotoxicity, with certain substitutions enhancing activity .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of various quinazoline derivatives against common pathogens. Results showed that specific substitutions led to increased inhibition zones in agar diffusion tests, suggesting a promising avenue for developing new antimicrobial agents .

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